molecular formula C18H14ClN3OS B12200965 2-(benzylsulfanyl)-5-chloro-N-phenylpyrimidine-4-carboxamide

2-(benzylsulfanyl)-5-chloro-N-phenylpyrimidine-4-carboxamide

Cat. No.: B12200965
M. Wt: 355.8 g/mol
InChI Key: BAMKCAHSXCBYAT-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-chloro-N-phenylpyrimidine-4-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with benzylsulfanyl, chloro, and phenyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-chloro-N-phenylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-nitropyrimidine with benzyl mercaptan to form 2-(benzylsulfanyl)-5-chloropyrimidine. This intermediate is then reacted with aniline to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Green chemistry approaches, such as using environmentally friendly solvents and reagents, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-chloro-N-phenylpyrimidine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(benzylsulfanyl)-5-chloro-N-phenylpyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfanyl)-5-chloro-N-phenylpyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of benzylsulfanyl, chloro, and phenyl groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H14ClN3OS

Molecular Weight

355.8 g/mol

IUPAC Name

2-benzylsulfanyl-5-chloro-N-phenylpyrimidine-4-carboxamide

InChI

InChI=1S/C18H14ClN3OS/c19-15-11-20-18(24-12-13-7-3-1-4-8-13)22-16(15)17(23)21-14-9-5-2-6-10-14/h1-11H,12H2,(H,21,23)

InChI Key

BAMKCAHSXCBYAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3)Cl

Origin of Product

United States

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